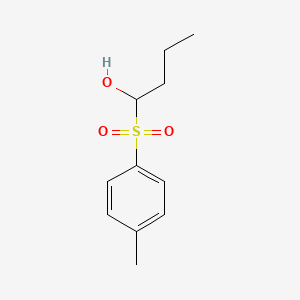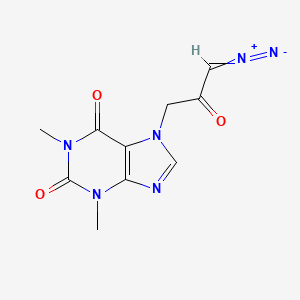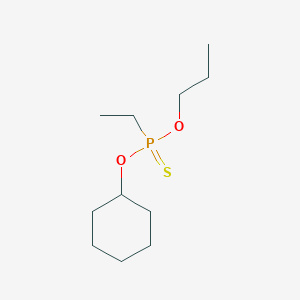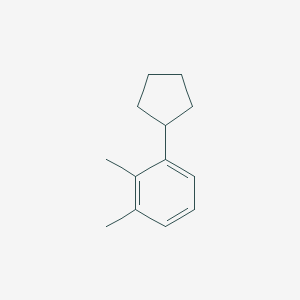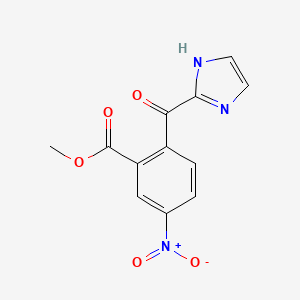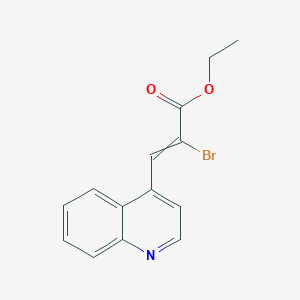
Ethyl 2-bromo-3-(quinolin-4-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-3-(quinolin-4-yl)prop-2-enoate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound features a quinoline ring system attached to a bromo-substituted propenoate ester, making it an interesting target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-3-(quinolin-4-yl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline derivative, which can be synthesized through various methods such as the Skraup synthesis or Friedländer synthesis.
Bromination: The quinoline derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo group at the desired position.
Esterification: The brominated quinoline derivative is then subjected to esterification with ethyl acrylate in the presence of a base such as potassium carbonate (K2CO3) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-(quinolin-4-yl)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 2-amino-3-(quinolin-4-yl)prop-2-enoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of quinoline-based carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaH, K2CO3).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol).
Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (acetic acid, water).
Major Products
Substitution: Ethyl 2-amino-3-(quinolin-4-yl)prop-2-enoate and other substituted derivatives.
Reduction: Ethyl 2-amino-3-(quinolin-4-yl)prop-2-enoate.
Oxidation: Quinoline-based carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Ethyl 2-bromo-3-(quinolin-4-yl)prop-2-enoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to the biological activity of the quinoline moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Material Science: Quinoline derivatives are explored for their use in organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3-(quinolin-4-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, resulting in its biological effects.
Comparison with Similar Compounds
Ethyl 2-bromo-3-(quinolin-4-yl)prop-2-enoate can be compared with other similar compounds:
Ethyl 2-bromo-3-(4-fluorophenyl)prop-2-enoate: Similar structure but with a fluorophenyl group instead of a quinoline ring.
Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate: Contains a chromenyl group instead of a quinoline ring.
Quinoline Derivatives: Other quinoline-based compounds with different substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a quinoline ring with a bromo-substituted propenoate ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62484-49-5 |
|---|---|
Molecular Formula |
C14H12BrNO2 |
Molecular Weight |
306.15 g/mol |
IUPAC Name |
ethyl 2-bromo-3-quinolin-4-ylprop-2-enoate |
InChI |
InChI=1S/C14H12BrNO2/c1-2-18-14(17)12(15)9-10-7-8-16-13-6-4-3-5-11(10)13/h3-9H,2H2,1H3 |
InChI Key |
QRVYOEUHHUNRTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=NC2=CC=CC=C12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


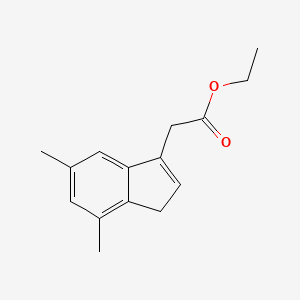
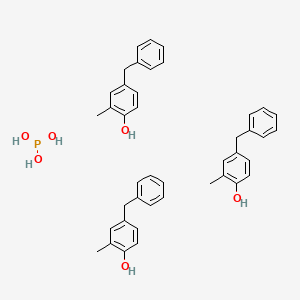
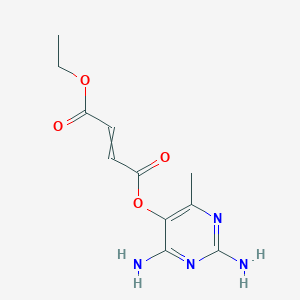
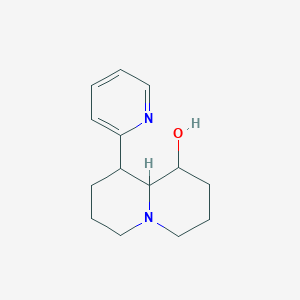
![Methyl 5-[(oxan-2-yl)oxy]-3-oxohept-6-enoate](/img/structure/B14523415.png)
![4-[1,2-Dibromo-2-(4-decylphenyl)ethyl]benzonitrile](/img/structure/B14523419.png)
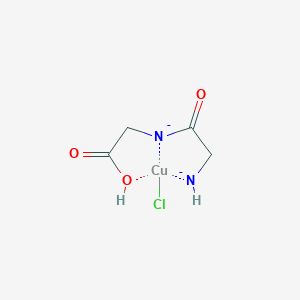
![6-(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14523431.png)
![6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14523436.png)
